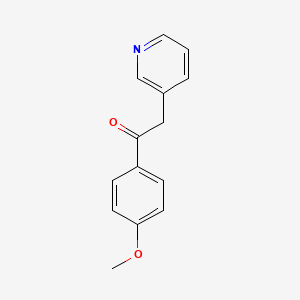
1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone, also known as MPEP, is a chemical compound that belongs to the class of arylalkylketones. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Solvent Effect in Metal Complexes
- Study: Patel et al. (2019) explored the solvent effect on Co (II) complexes of a paeonol derivative, closely related to 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone, analyzing molecular geometry and stability (Patel et al., 2019).
Antimicrobial Activity
- Study: Nagamani et al. (2018) synthesized compounds from a derivative of 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone and evaluated their antimicrobial activity (Nagamani et al., 2018).
Crystal Structure Analysis
- Study: Kesternich et al. (2010) analyzed the crystal structure of a compound related to 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone, providing insights into its molecular geometry (Kesternich et al., 2010).
Schiff Base Complexes and Biological Activities
- Study: Dasgupta et al. (2020) designed novel zinc(II) Schiff base complexes using a ligand derived from 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone and studied their phosphatase and anti-cancer activities (Dasgupta et al., 2020).
Synthesis of Conducting Polymers
- Study: Pandule et al. (2014) synthesized conducting polymers using a derivative of 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone, analyzing their optical and electronic properties (Pandule et al., 2014).
Corrosion Inhibition
- Study: Hegazy et al. (2012) evaluated Schiff bases derived from 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone as corrosion inhibitors for carbon steel (Hegazy et al., 2012).
Antiviral Activity
- Study: Attaby et al. (2006) synthesized heterocyclic compounds from a derivative of 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone and evaluated their antiviral activities (Attaby et al., 2006).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-6-4-12(5-7-13)14(16)9-11-3-2-8-15-10-11/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBVHXUNBUTGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285722 | |
| Record name | 1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone | |
CAS RN |
52700-25-1 | |
| Record name | 52700-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

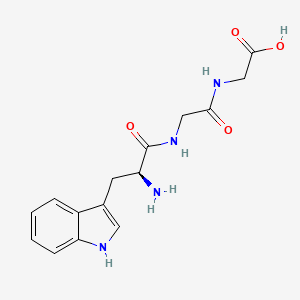
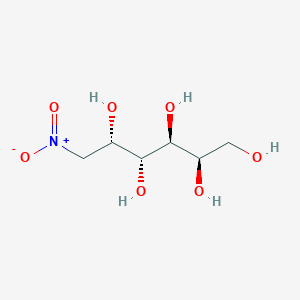
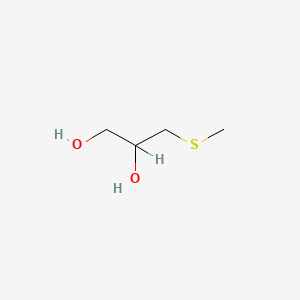
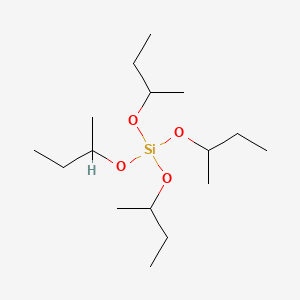
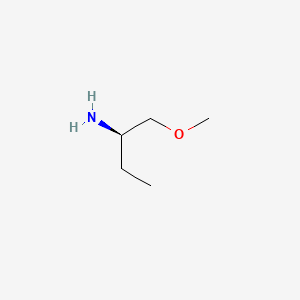
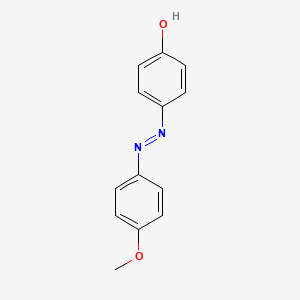
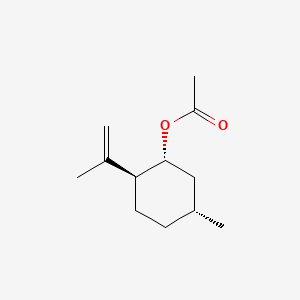
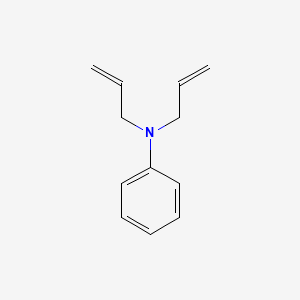
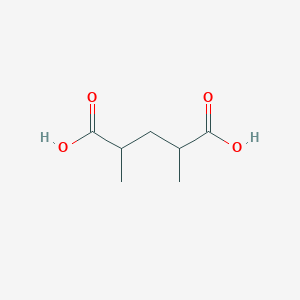
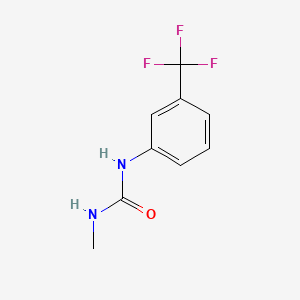
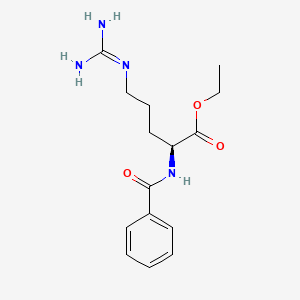
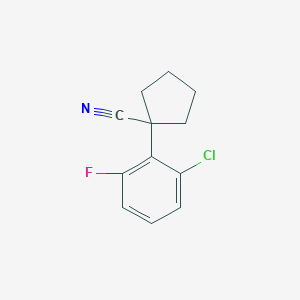
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)
![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)